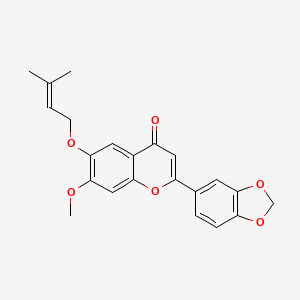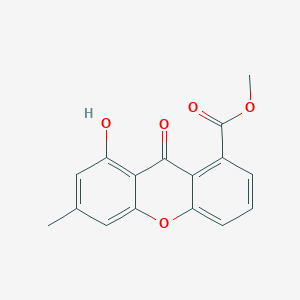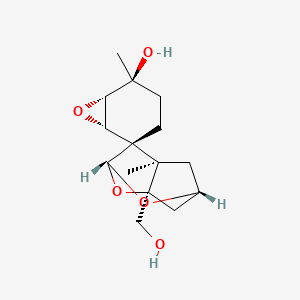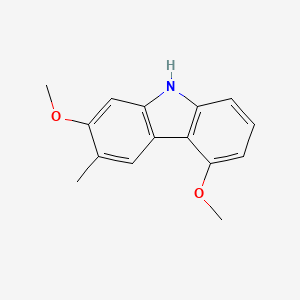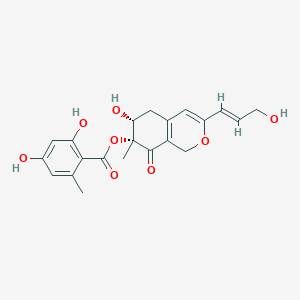
Hodgsonox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hodgsonox is a natural product found in Lepidogyna hodgsoniae with data available.
Applications De Recherche Scientifique
Insecticidal Properties
A significant application of Hodgsonox is its insecticidal properties. Hodgsonox, a sesquiterpene isolated from the liverwort Lepidolaena hodgsoniae, has been identified as toxic to the larvae of the blowfly Lucilia cuprina. Its unique structure, featuring a cyclopenta[5,1-c]pyran ring system fused to an oxirane ring, contributes to its effectiveness as an insecticide (Ainge et al., 2001).
Biosynthetic Pathways
Research on Hodgsonox extends to its biosynthesis, where [1-13C] labelled glucose was used to trace its formation in axenic cultures of Lepidolaena hodgsoniae. This study provided insights into the biosynthetic pathways, revealing that the isoprene units in Hodgsonox are derived exclusively from the methylerythritol phosphate pathway (Barlow et al., 2003).
Chemical Synthesis
Furthering the understanding of Hodgsonox, studies have been conducted on the synthesis of compounds containing the 3-methylene-2-vinyltetrahydropyran system, a hallmark of Hodgsonox. These studies are crucial for understanding the unique chemical structure of Hodgsonox and its derivatives (Barlow et al., 2005).
Other Sesquiterpenoids
Exploration of other sesquiterpenoids from the New Zealand liverwort Lepidolaena hodgsoniae has revealed compounds with structural similarities to Hodgsonox. These studies expand the understanding of sesquiterpenoids in general and their potential applications (Barlow et al., 2005).
Propriétés
Nom du produit |
Hodgsonox |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(1R,3R,4R,6S,7R,9S)-9-ethenyl-7-methyl-10-methylidene-4-propan-2-yl-2,8-dioxatricyclo[4.4.0.01,3]decane |
InChI |
InChI=1S/C15H22O2/c1-6-13-9(4)15-12(10(5)16-13)7-11(8(2)3)14(15)17-15/h6,8,10-14H,1,4,7H2,2-3,5H3/t10-,11-,12+,13+,14-,15+/m1/s1 |
Clé InChI |
ZEPRHZPADLESTJ-YRKSKIDTSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@]2(O3)C(=C)[C@@H](O1)C=C)C(C)C |
SMILES canonique |
CC1C2CC(C3C2(O3)C(=C)C(O1)C=C)C(C)C |
Synonymes |
hodgsonox |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



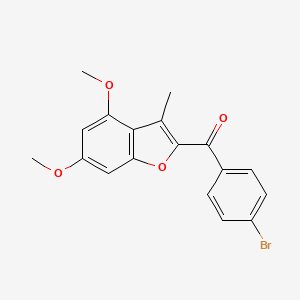

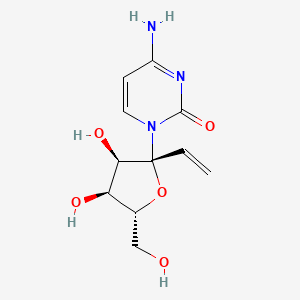
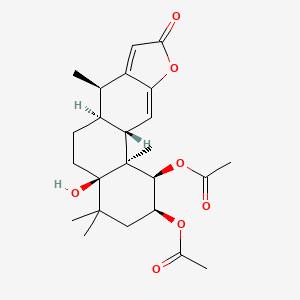
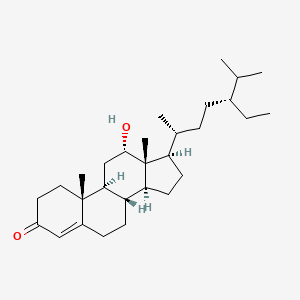
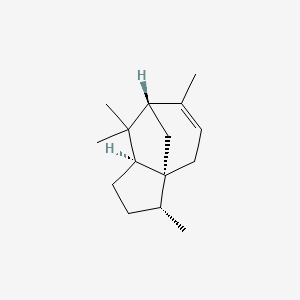
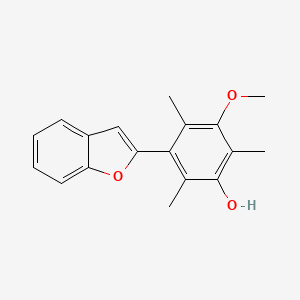
![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)
![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)
